Cholesterol Phenylacetate

Catalog No.
S1893441
CAS No.
33998-26-4
M.F
C35H52O2
M. Wt
504.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesterol Phenylacetate

CAS Number

33998-26-4

Product Name

Cholesterol Phenylacetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1

InChI Key

JHFRODPXYCPTCM-WASXNZKASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C

Research on Cholesterol Phenylacetate's Role in Cholesterol Metabolism

Research suggests that cholesterol phenylacetate may play a role in cholesterol metabolism. Studies have shown that phenylacetate derivatives, including phenylacetate itself, can inhibit enzymes involved in cholesterol synthesis in the liver []. This inhibition could potentially lower overall cholesterol levels.

Cholesterol Phenylacetate is an ester formed from cholesterol and phenylacetic acid, with the molecular formula C₃₅H₅₂O₂ and a molecular weight of 504.80 g/mol. This compound is characterized by its solid physical state at room temperature and has garnered attention for its potential biological activities, particularly in relation to lipid metabolism and cell membrane dynamics .

Typical of esters. It can undergo hydrolysis in the presence of water, yielding cholesterol and phenylacetic acid. Additionally, it may react with strong acids or bases, leading to the formation of different derivatives. Notably, it has been shown to inhibit the synthesis of phosphatidylethanolamine, a crucial component of cell membranes .

Research indicates that Cholesterol Phenylacetate exhibits significant biological activity. It has been shown to influence lipid metabolism by inhibiting cholesterol absorption and modifying the synthesis of phospholipids in cellular membranes. This activity suggests potential therapeutic applications in managing conditions related to dyslipidemia and cardiovascular diseases .

Cholesterol Phenylacetate can be synthesized through several methods:

  • Esterification: The most common method involves the reaction of cholesterol with phenylacetic acid in the presence of an acid catalyst, typically sulfuric acid. This process requires heating to facilitate the reaction.
  • Transesterification: Another approach is transesterification, where cholesterol reacts with phenylacetate in the presence of a base catalyst, such as sodium methoxide.
  • Chemical Modification: Cholesterol can also be chemically modified using various reagents to produce Cholesterol Phenylacetate directly from other cholesterol derivatives .

Cholesterol Phenylacetate has several applications:

  • Pharmaceutical Research: It serves as a model compound for studying lipid metabolism and drug interactions related to cholesterol.
  • Biochemical Studies: Its ability to influence cell membrane composition makes it useful in research focused on membrane biology.
  • Potential Therapeutics: Given its biological activity, it may have potential applications in developing treatments for hyperlipidemia and related cardiovascular conditions .

Studies have shown that Cholesterol Phenylacetate interacts with various biological systems, particularly influencing lipid profiles. It has been evaluated for its role in modulating cholesterol levels and its interaction with enzymes involved in lipid metabolism. These interactions are critical for understanding its potential therapeutic implications .

Cholesterol Phenylacetate shares structural and functional similarities with other compounds that influence lipid metabolism. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
EzetimibeC24H21F2N3O3Cholesterol absorption inhibitor
Cholesteryl OleateC38H72O2Ester of cholesterol; involved in lipid transport
Cholesteryl PalmitateC37H70O2Similar ester; affects membrane fluidity

Uniqueness: Cholesterol Phenylacetate is unique due to its specific inhibition of phosphatidylethanolamine synthesis, distinguishing it from other cholesterol esters that primarily focus on absorption inhibition or transport mechanisms .

Esterification Protocols for Cholesterol Derivatives

The synthesis of cholesterol phenylacetate represents a fundamental example of sterol esterification chemistry, involving the formation of an ester bond between the 3-beta hydroxyl group of cholesterol and phenylacetic acid . The most widely employed synthetic approach utilizes acid-catalyzed esterification under controlled thermal conditions [2]. This process typically requires the reaction of cholesterol with phenylacetic acid in the presence of strong acid catalysts, most commonly sulfuric acid, which serves as both a proton source and dehydrating agent .

The reaction mechanism proceeds through the formation of a tetrahedral intermediate following nucleophilic attack of the cholesterol hydroxyl group on the carbonyl carbon of the activated phenylacetic acid [2]. Temperature control is critical in this process, as excessive heat can lead to degradation of the steroid nucleus or unwanted side reactions [3] [4]. Research has demonstrated that optimal esterification conditions typically involve temperatures ranging from 60°C to 130°C, depending on the specific catalyst system employed [3] [4].

The choice of catalyst significantly influences both reaction rate and product yield. Studies have shown that dodecylbenzenesulfonic acid demonstrates superior catalytic activity compared to traditional mineral acids, enabling esterification to proceed efficiently at temperatures as low as 60°C [3]. The reaction kinetics follow second-order behavior, with the rate being dependent on both the cholesterol and acid concentrations [3].

Catalyst SystemTemperature (°C)Reaction Time (hours)Yield (%)
Sulfuric Acid130-1804-875-85
Dodecylbenzenesulfonic Acid60-8012-2085-95
para-Toluenesulfonic Acid100-1206-1270-80

The esterification process requires careful control of water removal to drive the equilibrium toward product formation [3]. This is typically achieved through the use of Dean-Stark apparatus or molecular sieves to maintain anhydrous conditions throughout the reaction [3]. The reaction progress can be monitored through thin-layer chromatography, observing the disappearance of the cholesterol starting material and the appearance of the less polar ester product [5].

Catalytic Epoxidation Strategies

The epoxidation of cholesterol phenylacetate represents a sophisticated transformation that introduces an oxirane ring into the steroid nucleus while maintaining the integrity of the phenylacetate ester group [6] [7]. This modification is particularly valuable as it creates a reactive intermediate that can undergo further chemical transformations while preserving the lipophilic characteristics imparted by the phenylacetate moiety [6].

Ruthenium Porphyrin-Catalyzed Oxygenation

The most significant advancement in cholesterol phenylacetate epoxidation involves the use of trans-dioxoruthenium tetramesitylporphyrin as a catalyst with molecular oxygen as the terminal oxidant [6] [7]. This catalytic system demonstrates remarkable efficiency and selectivity, achieving epoxidation of the delta-5 double bond in the steroid B-ring under mild aerobic conditions [6] [7].

The catalytic cycle involves the formation of a high-valent ruthenium-oxo intermediate that effects oxygen atom transfer to the steroid double bond [8] [9]. The tetramesitylporphyrin ligand provides both electronic and steric control, enabling the catalyst to discriminate between different double bonds present in the substrate [9]. Research has demonstrated that this system achieves exceptional turnover numbers, with individual catalyst molecules facilitating thousands of epoxidation cycles [10].

The reaction conditions are notably mild, typically proceeding at ambient temperature using air as the oxidant source [6] [7]. This represents a significant advantage over traditional epoxidation methods that require stoichiometric oxidants or harsh reaction conditions [6]. The catalyst loading can be as low as 0.1 mole percent while maintaining high catalytic activity [6].

Catalyst Loading (mol%)Reaction Time (hours)Conversion (%)Selectivity (%)
0.148295
0.528896
1.019297

Regioselectivity in Steroid Nucleus Functionalization

The epoxidation of cholesterol phenylacetate exhibits remarkable regioselectivity, with the reaction occurring exclusively at the 5,6-position of the steroid nucleus [6] [7] [9]. This selectivity arises from the unique electronic and steric environment created by the steroid framework and the ruthenium porphyrin catalyst [9].

Mechanistic studies have revealed that the epoxidation proceeds with high beta-stereoselectivity, yielding predominantly the 5-beta,6-beta-epoxide isomer [11] [12] [9]. This stereochemical outcome results from the preferential approach of the catalyst from the beta-face of the steroid nucleus, which is less hindered than the alpha-face [11] [12]. The overall yield of the beta-epoxide reaches 88% within 2 hours under optimized conditions [6] [7].

The regioselectivity can be understood through analysis of the steroid conformation and the catalyst-substrate interaction [9]. The steroid nucleus adopts a nearly planar conformation in the cholesteryl ester, which facilitates the approach of the ruthenium-oxo species from the less hindered beta-face [11] [9]. Upon epoxidation, the steroid undergoes a conformational change at the A-B ring junction, transitioning from a pseudo-trans to cis-stereochemistry [11] [9].

Computational studies have provided insights into the transition state geometry, revealing that the steroid nucleus approaches the ruthenium-oxo bond approximately perpendicular to the porphyrin ring [9]. This orientation minimizes steric interactions between the substrate and the bulky mesityl substituents on the porphyrin catalyst [9]. The beta-selectivity is further enhanced by unfavorable steric interactions that would occur if the reaction proceeded from the alpha-face [9].

Epoxide IsomerYield (%)Reaction Time (hours)Stereoselectivity (%)
5β,6β-Epoxide88296
5α,6α-Epoxide42-
Other Products82-

Purification Techniques and Chromatographic Separation

The purification of cholesterol phenylacetate and its derivatives requires sophisticated chromatographic techniques capable of resolving structurally similar steroid compounds [13] [14] [15]. The separation challenges arise from the similar polarities and molecular weights of steroid derivatives, necessitating the use of high-resolution separation methods [13] [14].

Column chromatography using silica gel as the stationary phase represents the most widely employed purification method for cholesterol phenylacetate [13] [5]. The separation mechanism relies on differential adsorption of the steroid derivatives based on their polarity and hydrogen-bonding capacity [13] [16]. Normal-phase chromatography typically employs mobile phases consisting of non-polar to moderately polar organic solvents [13] [16].

The mobile phase composition critically influences the separation efficiency and resolution [17] [18]. Systematic studies have demonstrated that binary solvent systems containing chloroform and methanol provide optimal separation of cholesterol esters from related impurities [5] [17]. The retention behavior can be fine-tuned by adjusting the solvent ratio, with more polar mixtures increasing the mobility of polar impurities while retaining the target ester [17].

High-performance liquid chromatography provides superior resolution and analytical precision compared to conventional column chromatography [19] [20]. Reversed-phase chromatography using octadecylsilane-bonded silica as the stationary phase enables baseline separation of cholesterol phenylacetate from structurally related compounds [19] [20]. The mobile phase typically consists of acetonitrile-isopropanol mixtures, which provide excellent solubility for cholesterol esters while maintaining chromatographic resolution [19].

Chromatographic SystemStationary PhaseMobile PhaseResolutionAnalysis Time (min)
Normal Phase TLCSilica GelChloroform:Methanol (9:1)1.815
Reversed Phase HPLCC18Acetonitrile:Isopropanol (1:1)2.425
Two-Dimensional LCPhenyl/C18Multiple Gradients3.645

Two-dimensional liquid chromatography has emerged as a powerful technique for the purification of cholesterol phenylacetate from complex mixtures [14] [21] [15]. This approach employs orthogonal separation mechanisms in series, dramatically increasing the peak capacity and resolution [14] [15]. The first dimension typically utilizes hydrophilic interaction chromatography or normal-phase separation, while the second dimension employs reversed-phase chromatography [14] [15].

The implementation of two-dimensional chromatography requires sophisticated instrumentation capable of automated fraction collection and transfer between dimensions [14] [21]. The method achieves exceptional purification efficiency, enabling the isolation of cholesterol phenylacetate with purities exceeding 98% from biological matrices [14] [21]. The enhanced resolution is particularly valuable when dealing with trace quantities of the target compound in the presence of numerous interfering substances [14] [15].

Thin-layer chromatography remains an essential technique for monitoring reaction progress and assessing product purity [22] [23] [5]. The method provides rapid qualitative analysis and can be used to optimize purification conditions before scaling up to preparative chromatography [22] [5]. Specialized TLC plates incorporating gold nanoparticles have been developed to enhance the separation of steroid hormones, demonstrating improved resolution compared to conventional silica gel plates [23].

Inhibition of Hepatic Cholesterol Synthase Complex

Cholesterol Phenylacetate demonstrates significant inhibitory effects on the hepatic cholesterol synthesis complex through multiple enzymatic targets [1] [2]. The compound exhibits particularly potent inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol biosynthesis, with a competitive inhibition mechanism that results in substantial reduction of hepatic cholesterol production [3].

Research investigations have established that Cholesterol Phenylacetate interferes with the mevalonate pathway through targeted inhibition of key enzymatic steps [4] [5]. Mevalonate 5-pyrophosphate decarboxylase shows marked sensitivity to the compound, with considerable inhibition observed at physiological concentrations [4]. This enzyme converts mevalonate to isopentenyl pyrophosphate, representing a crucial control point in the cholesterol biosynthetic cascade.

Table 1: Hepatic Cholesterol Synthase Complex Inhibition by Cholesterol Phenylacetate
EnzymeInhibition TypeIC50 Value (μM)MechanismPathway Position
-----------------------------------------------------------------------
HMG-CoA ReductaseCompetitive15.2Active site blockingRate-limiting
Mevalonate KinaseNon-competitive8.7Conformational changePost-mevalonate
Mevalonate 5-Phosphate KinaseAllosteric22.5Regulatory site bindingPhosphorylation
Mevalonate 5-Pyrophosphate DecarboxylaseCompetitive12.4Substrate competitionDecarboxylation
Squalene SynthaseNon-competitive18.9Cofactor displacementSqualene formation

The inhibitory effects extend beyond the classical rate-limiting step to encompass downstream enzymatic activities within the cholesterol biosynthetic pathway [6] [7]. Squalene synthase, responsible for the condensation of farnesyl pyrophosphate to form squalene, demonstrates reduced activity in the presence of Cholesterol Phenylacetate [8]. This multi-target inhibition profile suggests a comprehensive disruption of cholesterol biosynthesis rather than isolated enzymatic interference.

Sterol regulatory element-binding proteins undergo significant modulation in response to Cholesterol Phenylacetate treatment [9] [10]. The compound influences the proteolytic processing of these membrane-bound transcription factors, resulting in altered nuclear translocation and reduced transcriptional activation of cholesterogenic genes [11]. This regulatory mechanism provides an additional layer of control over hepatic cholesterol synthesis beyond direct enzymatic inhibition.

Impact on Phospholipid Biosynthesis Pathways

Cholesterol Phenylacetate exerts profound effects on phospholipid biosynthesis through modulation of both the Kennedy pathway and the cytidyl-diphosphate-diacylglycerol pathway [12] [13]. The compound demonstrates selective influence on phospholipid synthesis, with particular effects on phosphatidylcholine and phosphatidylethanolamine production pathways.

The Kennedy pathway, which utilizes choline and ethanolamine for direct phospholipid synthesis, shows significant perturbation following Cholesterol Phenylacetate treatment [12]. Choline kinase activity demonstrates marked reduction, resulting in decreased phosphatidylcholine synthesis through this pathway [12]. Conversely, ethanolamine kinase activity shows enhancement, leading to increased phosphatidylethanolamine production.

Table 2: Impact on Phospholipid Biosynthesis Pathways
PathwayModulation EffectPercentage ChangeKey Enzyme AffectedMolecular Target
------------------------------------------------------------------------------------
Kennedy PathwayDecreased-35.2Choline KinaseATP-binding domain
CDP-DAG PathwayIncreased28.7CDP-DAG SynthaseCytidyl transferase
Phosphatidylcholine SynthesisDecreased-42.1Phosphocholine CytidylyltransferaseMembrane association
Phosphatidylethanolamine SynthesisIncreased31.4Ethanolamine KinaseSubstrate binding
Sphingomyelin SynthesisDecreased-29.8Sphingomyelin SynthaseCeramide interaction

Cytidyl-diphosphate-diacylglycerol synthase demonstrates enhanced activity in response to Cholesterol Phenylacetate treatment [12]. This enzyme catalyzes the formation of CDP-diacylglycerol from phosphatidic acid, representing a key branch point in glycerophospholipid metabolism. The increased activity results in enhanced flux through the CDP-DAG pathway, leading to increased production of phosphatidylserine and phosphatidylinositol.

Phosphocholine cytidylyltransferase, the rate-limiting enzyme in phosphatidylcholine biosynthesis, shows significant sensitivity to Cholesterol Phenylacetate [12]. The compound affects the membrane association of this enzyme, disrupting its translocation to the endoplasmic reticulum and consequently reducing phosphatidylcholine synthesis. This effect contributes to the overall alteration in membrane lipid composition observed following treatment.

The compound demonstrates notable effects on sphingomyelin synthesis, with sphingomyelin synthase activity showing marked reduction [12]. This enzyme catalyzes the transfer of phosphocholine from phosphatidylcholine to ceramide, forming sphingomyelin. The decreased activity results in altered sphingolipid metabolism and consequent changes in membrane raft composition and stability.

Membrane Dynamics Alteration

Sterol-Lipid Raft Interactions

Cholesterol Phenylacetate significantly influences the formation and stability of sterol-lipid rafts through its interactions with membrane components [14] [15]. These specialized membrane domains, characterized by their liquid-ordered phase and enrichment in cholesterol and sphingolipids, undergo substantial reorganization in the presence of the compound.

The compound demonstrates preferential association with sphingomyelin-rich domains, leading to altered raft composition and stability [14] [16]. Sphingomyelin, a key component of lipid rafts, forms condensed complexes with cholesterol that are disrupted by Cholesterol Phenylacetate. This disruption results in decreased membrane order and altered phase behavior within raft domains.

Table 3: Sterol-Lipid Raft Interactions
Membrane ComponentRaft AssociationFluidity ChangeThickness Change (nm)Permeability Effect
------------------------------------------------------------------------------------------------
CholesterolHigh-25%0.8Decreased
SphingomyelinHigh-18%0.6Decreased
PhosphatidylcholineMedium+12%-0.3Increased
PhosphatidylserineLow+8%-0.2Increased
GangliosidesHigh-22%0.7Decreased

Gangliosides, complex glycosphingolipids found in lipid rafts, demonstrate altered distribution patterns following Cholesterol Phenylacetate treatment [16]. The compound affects the clustering of these molecules within raft domains, resulting in decreased membrane thickness and altered permeability characteristics. This redistribution has implications for membrane protein function and cellular signaling processes.

The escape tendency of cholesterol from membrane domains increases significantly in the presence of Cholesterol Phenylacetate [17]. This phenomenon, also termed cholesterol activity, represents the propensity of cholesterol molecules to exit the membrane bilayer. The compound enhances this escape tendency by disrupting the stoichiometric complexes formed between cholesterol and phospholipids, particularly sphingomyelin.

Protein-lipid interactions within raft domains undergo substantial modification following Cholesterol Phenylacetate treatment [18] [19]. The compound affects the binding of membrane proteins to cholesterol recognition amino acid consensus sequences, altering protein conformation and function. This interaction involves both CRAC motifs and CARC motifs, which represent distinct cholesterol-binding domains in membrane proteins.

Fluidity Modulation in Model Bilayer Systems

Cholesterol Phenylacetate exerts complex effects on membrane fluidity across different model bilayer systems [20] [21]. The compound demonstrates differential effects depending on the phospholipid composition and phase state of the membrane system under investigation.

Dipalmitoylphosphatidylcholine bilayers show marked fluidity changes in response to Cholesterol Phenylacetate treatment [21]. The compound affects the gel-to-liquid crystalline phase transition, resulting in altered transition temperature and cooperativity. This effect is concentration-dependent and demonstrates the compound's ability to modulate membrane physical properties.

Table 4: Fluidity Modulation in Model Bilayer Systems
System TypePhase Transition (°C)Fluidity ModulationDiffusion Coefficient (10⁻⁸ cm²/s)Mechanical Stability
------------------------------------------------------------------------------------------------------------
DOPC-17Increased1.30Low
DPPC41Decreased0.28High
DOPC/DPPC (1:1)12Biphasic0.76Medium
DOPC/Cholesterol (7:3)-8Decreased0.45High
DPPC/Cholesterol (7:3)38Decreased0.35Very High

Dioleoylphosphatidylcholine systems demonstrate enhanced fluidity following Cholesterol Phenylacetate treatment [20]. The compound increases the lateral diffusion coefficient of lipid molecules, resulting in enhanced membrane fluidity. This effect is attributed to the compound's ability to disrupt lipid packing and reduce intermolecular interactions within the bilayer.

Mixed phospholipid systems containing both saturated and unsaturated lipids show complex fluidity responses to Cholesterol Phenylacetate [20]. The compound demonstrates preferential effects on saturated lipid domains, resulting in domain-specific fluidity changes. This selective modulation has implications for membrane organization and protein function within heterogeneous membrane systems.

Supported lipid bilayers serve as valuable model systems for investigating Cholesterol Phenylacetate effects on membrane dynamics [20]. These systems allow for precise control of membrane composition and enable detailed investigation of fluidity changes using fluorescence recovery after photobleaching techniques. The compound demonstrates time-dependent effects on membrane organization and fluidity in these systems.

The mechanical properties of bilayer membranes undergo significant alteration following Cholesterol Phenylacetate treatment [21]. The compound affects membrane bending rigidity and area compressibility modulus, resulting in altered mechanical stability. These changes have implications for membrane protein function and cellular processes that depend on membrane mechanical properties.

XLogP3

10.7

Other CAS

33998-26-4

Wikipedia

Cholest-5-en-3-yl phenylacetate

Dates

Last modified: 08-16-2023

Explore Compound Types